4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 60302-87-6
VCID: VC6275063
InChI: InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)12-9(7)15/h1-4H,11H2,(H,13,16)(H2,12,14,15)
SMILES: C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN)O
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

CAS No.: 60302-87-6

Cat. No.: VC6275063

Molecular Formula: C10H9N3O3

Molecular Weight: 219.2

* For research use only. Not for human or veterinary use.

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide - 60302-87-6

Specification

CAS No. 60302-87-6
Molecular Formula C10H9N3O3
Molecular Weight 219.2
IUPAC Name 4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide
Standard InChI InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)12-9(7)15/h1-4H,11H2,(H,13,16)(H2,12,14,15)
Standard InChI Key GQVZVVDVXKUTHT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the 4-hydroxyquinolone family, featuring a bicyclic quinoline core substituted with functional groups critical for bioactivity. The IUPAC name, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, reflects its hydroxy-ketone system at positions 2 and 4 and the carbohydrazide (-CONHNH2) group at position 3 . X-ray crystallography and spectroscopic analyses confirm a planar aromatic system with intramolecular hydrogen bonding between the hydroxy (C4-OH) and carbonyl (C2=O) groups, stabilizing the enol tautomer .

Physicochemical Characteristics

Key properties include a high melting point (>260°C), indicative of strong intermolecular forces, and a predicted density of 1.540±0.06 g/cm³ . The compound’s acidity (pKa ≈ 4.50) arises from deprotonation of the C4-hydroxy group, facilitating salt formation under physiological conditions . Its moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and ethanol supports its use in synthetic workflows .

Table 1: Physicochemical Properties of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

PropertyValue
Molecular FormulaC₁₀H₉N₃O₃
Molecular Weight219.2 g/mol
Melting Point>260°C
Density1.540±0.06 g/cm³ (Predicted)
pKa4.50±1.00 (Predicted)

Synthesis and Derivative Formation

Synthetic Pathway

The synthesis begins with isatoic anhydride (1H-benzo[d] oxazine-2,4-dione), which undergoes condensation with diethyl malonate in DMF at 85°C to yield ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Intermediate 10) . Subsequent hydrazinolysis with hydrazine hydrate in ethanol replaces the ester group with a carbohydrazide, producing the title compound in 90% yield .

Key Reaction Steps:

  • Condensation: Isatoic anhydride + Diethyl malonate → Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate .

  • Hydrazide Formation: Intermediate 10 + Hydrazine hydrate → 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide .

Derivative Synthesis

To enhance bioactivity, researchers have synthesized N'-arylidene derivatives by reacting the carbohydrazide with substituted benzaldehydes. For example, treatment with 4-nitrobenzaldehyde in ethanol containing H₂SO₄ yields 4-hydroxy-N'-(4-nitrobenzylidene)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide . These derivatives incorporate aromatic moieties that improve binding to target proteins, as evidenced by docking studies .

Biological Evaluation

Antibacterial Activity

In vitro assays against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa revealed moderate antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL . The mechanism may involve disruption of bacterial topoisomerases or cell membrane integrity, though exact targets remain unconfirmed .

Assay TypeResult
Antibacterial (MIC)32–64 µg/mL
HIV-1 Integrase InhibitionIC₅₀ > 100 µM
Cytotoxicity (MT-4 Cells)CC₅₀ > 100 µM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator